molecular formula C13H19N B13088545 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine

Cat. No.: B13088545
M. Wt: 189.30 g/mol
InChI Key: AOUZUGAYKDOFGL-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, featuring a saturated five-membered pyrrolidine ring substituted with a 2,4-dimethylbenzyl group. The pyrrolidine scaffold is one of the most prominent nitrogen heterocycles in FDA-approved drugs, valued for its ability to enhance the physicochemical properties and biological activity of drug candidates . The saturated nature of the pyrrolidine ring, characterized by its sp 3 -hybridization and non-planar structure, allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule, a phenomenon known as "pseudorotation" . This makes it an excellent building block for generating structural diversity and improving parameters such as aqueous solubility and lipophilicity in the design of new bioactive molecules . This specific compound, with its benzyl group bearing ortho- and para-methyl substituents, is primed for investigation as a versatile intermediate or scaffold in various research programs. Researchers can explore its potential in the synthesis of compounds for treating a range of human diseases. The pyrrolidine ring and its derivatives are extensively investigated for their therapeutic potential, including as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) agents . The stereogenicity of the pyrrolidine ring's carbon atoms is a critical feature, as different stereoisomers can lead to vastly different biological profiles due to the enantioselective nature of protein targets; this underscores the importance of stereochemistry in the design of selective ligands with optimized activity and reduced toxicity . As with all compounds of this nature, 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-3-4-13(11(2)7-10)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3

InChI Key

AOUZUGAYKDOFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2CCNC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural variations among pyrrolidine derivatives significantly impact their physicochemical properties. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine 2,4-dimethylphenylmethyl C₁₃H₁₉N 189.30 Not reported Methyl groups at 2,4-positions on phenyl
Compound 7e () N-(2,4-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389 134–178 Thiazole-oxadiazole hybrid chain
(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine () 4-benzylphenoxymethyl C₁₈H₂₁NO 275.37 Not reported Chiral center, benzylphenoxy group
1-(3,3-Dimethylcyclohexyl)-3-[4-(tert-butyl)phenyl]pyrrolidine () 3,3-dimethylcyclohexyl, tert-butyl C₂₂H₃₅N 313.52 Not reported Bulky cyclohexyl and tert-butyl groups

Key Observations:

  • Melting Points : Compounds with hybrid heterocyclic chains (e.g., 7e in ) exhibit higher melting points (134–178°C) due to increased molecular rigidity and hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce solubility but may enhance target specificity .

Pharmacological Activity

highlights the spasmolytic activity of pyrrolidine derivatives on uterine and intestinal smooth muscles:

Compound Biological Activity Mechanism Insights
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine Slight to moderate relaxation of normal uterus; marked spasmolytic effect post-barium spasm Likely calcium channel modulation or receptor antagonism
trans-tert-Butyl-pyrrolidine Reduced uterine muscle activity dependent on muscle tone Similar calcium-dependent pathways
Papaverine (Reference) Non-selective phosphodiesterase inhibition Broad-spectrum smooth muscle relaxation

Comparison Highlights:

  • The 2,4-dimethylphenyl derivative shows tone-dependent efficacy, similar to trans-tert-butyl-pyrrolidine but distinct from papaverine’s non-selective action .
  • Structural analogs with electron-withdrawing groups (e.g., chloro in ) often exhibit stronger spasmolytic effects but higher toxicity risks .

Biological Activity

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine features a pyrrolidine ring substituted with a 2,4-dimethylbenzyl group. This structure contributes to its lipophilicity and potential interactions with various biological targets. The presence of the pyrrolidine moiety is significant as it is known for its versatility in drug discovery and development.

Antimicrobial Activity

A study evaluating various pyrrolidine derivatives found that certain substitutions can enhance antimicrobial activity. For instance, compounds similar to 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their structure-activity relationships (SAR) .

Anticancer Potential

Research has indicated that pyrrolidine derivatives can inhibit key signaling pathways involved in cancer progression. For example, certain analogs have been shown to affect the RAS-RAF-MEK-MAPK signaling cascade, which is crucial for tumor cell growth . Although direct studies on 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine are lacking, its structural similarities to known anticancer agents suggest potential efficacy in this area.

Case Studies

  • Inhibition of Tumor Growth : A derivative of pyrrolidine was evaluated in preclinical models for its ability to inhibit tumor growth in RAS mutant cancers. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : A series of pyrrolidine compounds were screened for their antibacterial properties against various pathogens. The results indicated that specific substitutions significantly increased potency against resistant strains .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
3-[(2,4-Dimethylphenyl)methyl]pyrrolidinePyrrolidine ring with dimethylbenzylAntimicrobial potential
1-(3-chlorobenzyl)-6-(piperidin-1-sulfonyl)Chlorobenzyl substituentAntimalarial
5-(4-methoxyphenyl)-6-(piperazinylsulfonyl)Methoxyphenyl substituentAntimicrobial
2-(5-fluorobenzyl)-6-(morpholin-1-sulfonyl)Fluorobenzyl substituentAnticancer

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